4-(Bromoethynyl)phenol
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Overview
Description
4-(Bromoethynyl)phenol is an organic compound characterized by the presence of a bromoethynyl group and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromoethynyl)phenol typically involves the bromination of phenol derivatives. One common method includes the reaction of phenol with bromine in the presence of a catalyst to introduce the bromo group. The ethynyl group can then be introduced through a subsequent reaction involving an alkyne precursor under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and ethynylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromoethynyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The bromo group can be reduced to form phenylacetylene derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Phenylacetylene derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(Bromoethynyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromoethynyl group.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Bromoethynyl)phenol involves its interaction with various molecular targets. The bromoethynyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological macromolecules. This reactivity is exploited in biochemical studies to label and modify proteins and nucleic acids.
Comparison with Similar Compounds
4-(Bromomethyl)phenol: Similar in structure but with a bromomethyl group instead of a bromoethynyl group.
4-Bromophenol: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
4-Ethynylphenol: Contains an ethynyl group but lacks the bromine atom, affecting its reactivity and applications.
Uniqueness: 4-(Bromoethynyl)phenol is unique due to the presence of both the bromo and ethynyl groups, which confer distinct reactivity patterns and potential applications. This dual functionality makes it a versatile compound in various fields of research.
Properties
CAS No. |
919790-46-8 |
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Molecular Formula |
C8H5BrO |
Molecular Weight |
197.03 g/mol |
IUPAC Name |
4-(2-bromoethynyl)phenol |
InChI |
InChI=1S/C8H5BrO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H |
InChI Key |
BRKKCYOIHJOULB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CBr)O |
Origin of Product |
United States |
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